molecular formula C18H20BrFN2O3 B8735280 1-Piperidinecarboxylic acid, 4-(5-bromo-3-cyano-2-fluorobenzoyl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-(5-bromo-3-cyano-2-fluorobenzoyl)-, 1,1-dimethylethyl ester

Cat. No.: B8735280
M. Wt: 411.3 g/mol
InChI Key: CKLMTIVDXRLQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, 4-(5-bromo-3-cyano-2-fluorobenzoyl)-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H20BrFN2O3 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20BrFN2O3

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-3-cyano-2-fluorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H20BrFN2O3/c1-18(2,3)25-17(24)22-6-4-11(5-7-22)16(23)14-9-13(19)8-12(10-21)15(14)20/h8-9,11H,4-7H2,1-3H3

InChI Key

CKLMTIVDXRLQAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC(=C2F)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-fluorobenzonitrile (7.34 g, 36.7 mmols) in dry THF (90 mL) was cooled to −78° C. under a nitrogen atmosphere. A 2M solution of LDA in THF (21.48 mL, 43.0 mmols) was added during 15 mins and the mixture was stirred at −78° C. for 2 h giving a deep blue solution. 1,1-dimethylethyl 4{[methyl(methyloxy)amino]carbonyl}-1-piperidinecarboxylate (12.5 g, 45.9 mmols) in dry THF (45 mL) was added and the reaction mixture was allowed to warm to room temperature and stirred for 16 hrs (overnight). Saturated aqueous ammonium chloride (200 mL) was added followed by ethyl acetate (200 mL). The mixture was treated with charcoal to decolorize, filtered and the organic phase separated. The organic layer was washed with saturated aqueous ammonium chloride and dried over MgSO4. Evaporation of the solvent afforded a green solid (16.8 g). The solid was purified by flash chromatography (Dry loaded onto silica, gradient elution with pentane/ethyl acetate 9:1 v/v to 3:2 v/v) to give the title compound (1.35 g) as a green gum (9%).
Quantity
200 mL
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solvent
Reaction Step One
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7.34 g
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reactant
Reaction Step Two
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90 mL
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[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
21.48 mL
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solvent
Reaction Step Three
Name
Quantity
45 mL
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solvent
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200 mL
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reactant
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0 (± 1) mol
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